molecular formula C14H16N2O3 B12087832 tert-Butyl (5-phenyloxazol-2-yl)carbamate

tert-Butyl (5-phenyloxazol-2-yl)carbamate

Cat. No.: B12087832
M. Wt: 260.29 g/mol
InChI Key: JJECLWIJMXGCEQ-UHFFFAOYSA-N
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Description

tert-Butyl (5-phenyloxazol-2-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a phenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-phenyloxazol-2-yl)carbamate typically involves the reaction of 5-phenyloxazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (5-phenyloxazol-2-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring or phenyl group are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: tert-Butyl (5-phenyloxazol-2-yl)carbamate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its carbamate group can form covalent bonds with active site residues in enzymes, making it useful for enzyme inhibition studies.

Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of drugs. Its structural features make it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of polymers and other materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl (5-phenyloxazol-2-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • tert-Butyl (5-bromothiazol-2-yl)carbamate
  • tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate
  • tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate

Comparison: tert-Butyl (5-phenyloxazol-2-yl)carbamate is unique due to the presence of the oxazole ring and phenyl group, which confer specific chemical and biological properties. In comparison, tert-Butyl (5-bromothiazol-2-yl)carbamate and tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate contain thiazole rings, which may result in different reactivity and biological activity. tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate has a pyrrolo[2,3-b]pyrazine ring, which also imparts distinct properties.

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

tert-butyl N-(5-phenyl-1,3-oxazol-2-yl)carbamate

InChI

InChI=1S/C14H16N2O3/c1-14(2,3)19-13(17)16-12-15-9-11(18-12)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,15,16,17)

InChI Key

JJECLWIJMXGCEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(O1)C2=CC=CC=C2

Origin of Product

United States

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